molecular formula C15H13Cl2NO3 B5126377 2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate

2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate

Cat. No.: B5126377
M. Wt: 326.2 g/mol
InChI Key: QSMWUBBXBPCZBS-UHFFFAOYSA-N
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Description

2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 2-(2-chlorophenoxy)ethanol with 3-chlorophenyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chlorophenyl and chlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxyacetic acid derivatives, while reduction may produce chlorophenylamines.

Scientific Research Applications

2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenoxy)ethyl N-(2-methoxy-5-methylphenyl)carbamate
  • 2-(2,4-dichlorophenoxy)ethyl N-(2-chlorophenyl)carbamate
  • 2-(2-chlorophenoxy)ethyl N-(4-methyl-3-nitrophenyl)carbamate

Uniqueness

2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate is unique due to the specific arrangement of its chlorophenoxy and chlorophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2-(2-chlorophenoxy)ethyl N-(3-chlorophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3/c16-11-4-3-5-12(10-11)18-15(19)21-9-8-20-14-7-2-1-6-13(14)17/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSMWUBBXBPCZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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